molecular formula C14H7Cl3F3N5O B2378049 [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone CAS No. 2059493-26-2

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone

Cat. No.: B2378049
CAS No.: 2059493-26-2
M. Wt: 424.59
InChI Key: UOZYDBCDNVEVMH-UHFFFAOYSA-N
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Description

[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.

    Tetrazole formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling reactions: The pyridine and tetrazole intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a valuable lead compound for pharmaceutical research.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
  • [2,6-Dichlorophenyl]methanone
  • Tetrazole derivatives

Uniqueness

Compared to similar compounds, [5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science.

Properties

IUPAC Name

[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3N5O/c15-7-2-1-3-8(16)10(7)13(26)25-12(22-23-24-25)11-9(17)4-6(5-21-11)14(18,19)20/h1-5,12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZYDBCDNVEVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N2C(N=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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